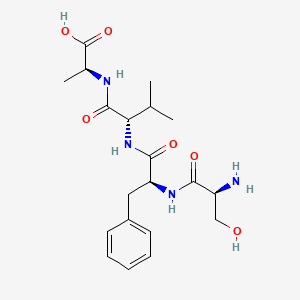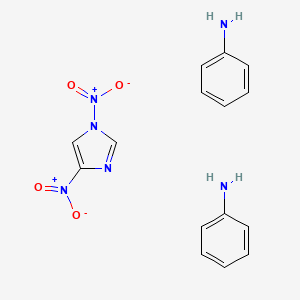![molecular formula C17H14ClN3 B12535739 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-57-4](/img/structure/B12535739.png)
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
準備方法
The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core. Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
化学反応の分析
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of methoxy or tert-butyl derivatives
科学的研究の応用
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .
類似化合物との比較
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives such as:
Quinazolinone derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Quinolines and quinolones: Known for their antimicrobial activities, these compounds are widely used in the treatment of bacterial infections.
Tetrahydroquinolines: These derivatives are known for their antioxidant properties and potential use in treating oxidative stress-related diseases.
The unique structure of this compound, particularly the presence of the pyrazoloquinoline core, distinguishes it from other similar compounds and contributes to its diverse biological activities.
特性
CAS番号 |
654650-57-4 |
|---|---|
分子式 |
C17H14ClN3 |
分子量 |
295.8 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
InChIキー |
BAGUAJWVCQWOBN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)
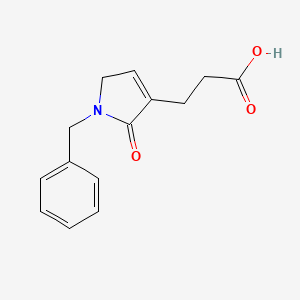

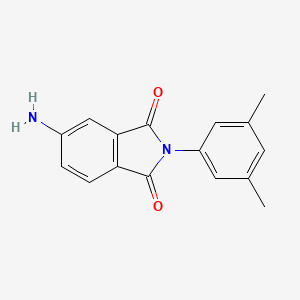
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
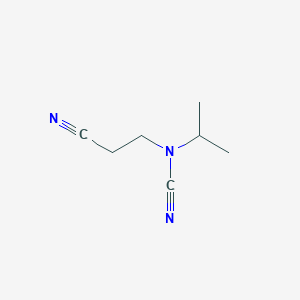
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
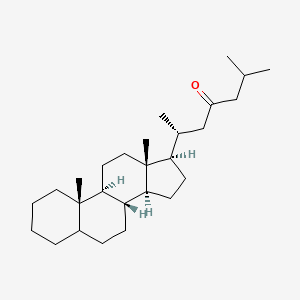
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)

